LICARIN A

Catalog No.
S533097
CAS No.
51020-86-1
M.F
C20H22O4
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LICARIN A

CAS Number

51020-86-1

Product Name

LICARIN A

IUPAC Name

2-methoxy-4-[(3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19?/m0/s1

InChI Key

ITDOFWOJEDZPCF-WSQXBVHWSA-N

SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC

solubility

Soluble in DMSO

Synonyms

Licarin A; NSC 370989; NSC-370989; NSC370989; (-)-Licarin A;

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)OC([C@H]2C)C3=CC(=C(C=C3)O)OC

The exact mass of the compound licarine A is 326.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 370989. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Licarin A (CAS 51020-86-1) is a naturally occurring dihydrobenzofuran neolignan characterized by a free phenolic hydroxyl group, distinguishing it structurally and functionally from its fully etherified analog, Licarin B[1]. In procurement and material selection, this compound is highly valued as a stereochemically defined analytical standard, a starting scaffold for semi-synthetic antiparasitic derivatives, and a lipophilic target for advanced nanocarrier formulations [2]. Its utility in laboratory workflows hinges on its precise absolute configuration and functional group availability, which dictate its binding affinity and reactivity in both biological assays and synthetic optimization programs.

Substituting Licarin A with crude plant extracts, simplified phenylpropanoid monomers (such as isoeugenol), or closely related neolignans (such as Licarin B) critically compromises assay reproducibility and synthetic yield. The free phenolic hydroxyl group in Licarin A is essential for its hydrogen-bonding capacity, which drives its heightened antimicrobial potency compared to Licarin B [1]. Furthermore, stereochemical substitution is non-viable; replacing the pure (-)-enantiomer with a racemic mixture results in a severe drop in target binding affinity, directly confounding structure-activity relationship (SAR) data [2]. Consequently, procuring high-purity, stereochemically defined Licarin A is mandatory for rigorous pharmacological profiling and controlled-release formulation.

Impact of Enantiomeric Purity on Trypanocidal Assay Efficacy

The biological activity of Licarin A is highly dependent on its absolute configuration. In in vitro assays against Trypanosoma cruzi, the pure (-)-Licarin A enantiomer demonstrated an IC50 of 23.5 μM. In contrast, the (+)-enantiomer showed an IC50 of 87.7 μM, and the racemic mixture (±)-Licarin A exhibited a significantly weaker IC50 of 127.17 μM[1]. This 5.4-fold difference in potency between the pure (-)-isomer and the racemate highlights the critical role of stereospecific binding in its mechanism of action.

Evidence DimensionAntitrypanosomal Activity (IC50)
Target Compound Data23.5 μM ((-)-Licarin A)
Comparator Or Baseline127.17 μM (Racemic (±)-Licarin A)
Quantified Difference5.4-fold higher potency for the pure (-)-enantiomer
ConditionsIn vitro assay against Trypanosoma cruzi

Procuring the specific (-)-enantiomer rather than the racemic mixture is essential to avoid false negatives and maximize assay sensitivity in antiparasitic drug screening.

Antimycobacterial Potency Advantage Over Licarin B

The structural difference between Licarin A and Licarin B—specifically the presence of a free phenolic hydroxyl group in Licarin A—translates to a substantial performance gap in antimicrobial assays. Against Mycobacterium tuberculosis H37Rv and multi-drug resistant (MDR) clinical isolates, Licarin A achieved minimum inhibitory concentrations (MIC) of 3.12 to 12.5 µg/mL. Under identical conditions, Licarin B was significantly less active, requiring MICs of 25 to 50 µg/mL [1]. This demonstrates that the hydroxyl group is a critical pharmacophore for mycobacterial inhibition.

Evidence DimensionMinimum Inhibitory Concentration (MIC) against M. tuberculosis
Target Compound Data3.12 - 12.5 µg/mL (Licarin A)
Comparator Or Baseline25 - 50 µg/mL (Licarin B)
Quantified Difference2x to 8x greater potency for Licarin A
ConditionsMicrodilution alamar blue assay against H37Rv and MDR variants

Buyers developing anti-TB therapies should select Licarin A over Licarin B to ensure baseline efficacy and leverage its superior target engagement.

Precursor Suitability vs. Monomeric Phenylpropanoids

When used as a synthetic scaffold for developing advanced antiparasitic agents, the dimeric neolignan structure of Licarin A offers superior baseline geometry compared to its simplified monomeric precursors. Semi-synthetic derivatization of Licarin A (specifically the 2-allyl derivative) yielded an IC50 of 5.0 μM against T. cruzi trypomastigotes with a selectivity index (SI) of 9.0. In comparison, optimized derivatives of the monomeric precursor isoeugenol achieved a weaker IC50 of 8.8 μM[1]. The complex architecture of Licarin A provides a more effective starting point for structural optimization.

Evidence DimensionOptimized Derivative IC50 (T. cruzi)
Target Compound Data5.0 μM (Licarin A 2-allyl derivative)
Comparator Or Baseline8.8 μM (Isoeugenol methyl derivative)
Quantified Difference1.76-fold improvement in efficacy using the Licarin A scaffold
ConditionsIn vitro testing against T. cruzi trypomastigotes

For medicinal chemistry programs, procuring Licarin A as a starting scaffold yields higher-potency derivatives than building from basic monomeric building blocks like isoeugenol.

Formulation Compatibility in Hydrophobic Polymer Nanocarriers

The high lipophilicity of Licarin A makes it an excellent candidate for encapsulation in hydrophobic polymer delivery systems, overcoming its poor aqueous solubility. When incorporated into poly-Ɛ-caprolactone (PCL) nanoparticles, Licarin A demonstrated high loading efficiency and structural stability. In in vivo models of Schistosoma mansoni infection, PCL-encapsulated Licarin A administered at 20 mg/kg successfully reduced the worm burden by 56.3% [1]. The compatibility of Licarin A with PCL matrices allows for predictable pH-responsive release profiling in physiological environments.

Evidence DimensionIn vivo worm burden reduction
Target Compound Data56.3% reduction (PCL-encapsulated Licarin A at 20 mg/kg)
Comparator Or BaselineUntreated infected baseline
Quantified DifferenceSignificant therapeutic delivery and release in vivo
ConditionsMurine model of Schistosoma mansoni infection

Formulation scientists can select Licarin A for integration into polyester-based nanocarriers, ensuring stable encapsulation and effective systemic delivery.

Chagas Disease Drug Discovery and SAR Profiling

Driven by the 5.4-fold potency difference between its enantiomers and its superiority over monomeric precursors, (-)-Licarin A is the correct choice as a stereopure analytical standard or a dimeric scaffold for synthesizing highly selective trypanocidal agents[1].

Tuberculosis Antimicrobial Screening

Due to the 2x to 8x potency advantage conferred by its free phenolic hydroxyl group compared to Licarin B, Licarin A serves as a critical positive control or lead compound in assays targeting MDR M. tuberculosis clinical isolates [2].

Hydrophobic Nanocarrier Formulation Development

Leveraging its proven compatibility with poly-Ɛ-caprolactone (PCL), Licarin A is an appropriate lipophilic bioactive model for testing loading efficiency, structural stability, and pH-responsive release in polyester-based nanoparticle systems [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

326.15180918 g/mol

Monoisotopic Mass

326.15180918 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Licarin A

Dates

Last modified: 08-15-2023
1: Matsui T, Ito C, Masubuchi S, Itoigawa M. Licarin A is a candidate compound for the treatment of immediate hypersensitivity via inhibition of rat mast cell line RBL-2H3 cells. J Pharm Pharmacol. 2015 Dec;67(12):1723-32. doi: 10.1111/jphp.12475. Epub 2015 Sep 17. PubMed PMID: 26376734.
2: Néris PL, Caldas JP, Rodrigues YK, Amorim FM, Leite JA, Rodrigues-Mascarenhas S, Barbosa-Filho JM, Rodrigues LC, Oliveira MR. Neolignan Licarin A presents effect against Leishmania (Leishmania) major associated with immunomodulation in vitro. Exp Parasitol. 2013 Oct;135(2):307-13. doi: 10.1016/j.exppara.2013.07.007. Epub 2013 Jul 24. PubMed PMID: 23891943.
3: León-Díaz R, Meckes-Fischer M, Valdovinos-Martínez L, Campos MG, Hernández-Pando R, Jiménez-Arellanes MA. Antitubercular activity and the subacute toxicity of (-)-Licarin A in BALB/c mice: a neolignan isolated from Aristolochia taliscana. Arch Med Res. 2013 Feb;44(2):99-104. doi: 10.1016/j.arcmed.2012.12.006. Epub 2013 Jan 4. PubMed PMID: 23291382.
4: Pereira AC, Magalhães LG, Januário AH, Pauletti PM, Cunha WR, Bastos JK, Nanayakkara DN, Silva ML. Enantiomeric resolution of (±)-licarin A by high-performance liquid-chromatography using a chiral stationary phase. J Chromatogr A. 2011 Sep 28;1218(39):7051-4. doi: 10.1016/j.chroma.2011.07.093. Epub 2011 Aug 6. PubMed PMID: 21868019.
5: Li F, Yang XW. Simultaneous determination of diastereomers (+)-licarin A and isolicarin A from Myristica fragrans in rat plasma by HPLC and its application to their pharmacokinetics. Planta Med. 2008 Jun;74(8):880-4. doi: 10.1055/s-2008-1074545. Epub 2008 Jun 3. PubMed PMID: 18523922.
6: Pereira AC, Magalhães LG, Gonçalves UO, Luz PP, Moraes AC, Rodrigues V, da Matta Guedes PM, da Silva Filho AA, Cunha WR, Bastos JK, Nanayakkara NP, e Silva ML. Schistosomicidal and trypanocidal structure-activity relationships for (±)-licarin A and its (-)- and (+)-enantiomers. Phytochemistry. 2011 Aug;72(11-12):1424-30. doi: 10.1016/j.phytochem.2011.04.007. Epub 2011 May 11. PubMed PMID: 21570099.
7: Ma CJ, Kim SR, Kim J, Kim YC. Meso-dihydroguaiaretic acid and licarin A of Machilus thunbergii protect against glutamate-induced toxicity in primary cultures of a rat cortical cells. Br J Pharmacol. 2005 Nov;146(5):752-9. PubMed PMID: 16151440; PubMed Central PMCID: PMC1751201.
8: Cabral MM, Barbosa-Filho JM, Maia GL, Chaves MC, Braga MV, De Souza W, Soares RO. Neolignans from plants in northeastern Brazil (Lauraceae) with activity against Trypanosoma cruzi. Exp Parasitol. 2010 Mar;124(3):319-24. doi: 10.1016/j.exppara.2009.11.007. Epub 2009 Nov 26. PubMed PMID: 19944690.
9: Chiu S, Wang T, Belski M, Abourashed EA. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). Nat Prod Commun. 2016 Apr;11(4):483-8. PubMed PMID: 27396199; PubMed Central PMCID: PMC4943679.
10: Barros LF, Barison A, Salvador MJ, de Mello-Silva R, Cabral EC, Eberlin MN, Stefanello ME. Constituents of the leaves of Magnolia ovata. J Nat Prod. 2009 Aug;72(8):1529-32. doi: 10.1021/np900203y. PubMed PMID: 19658431.
11: Cabral MM, Azambuja P, Gottlieb OR, Garcia ES. Effects of some lignans and neolignans on the development and excretion of Rhodnius prolixus. Fitoterapia. 2000 Feb;71(1):1-9. PubMed PMID: 11449462.
12: Maheswari U, Ghosh K, Sadras SR. Licarin A induces cell death by activation of autophagy and apoptosis in non-small cell lung cancer cells. Apoptosis. 2018 Apr;23(3-4):210-225. doi: 10.1007/s10495-018-1449-8. Erratum in: Apoptosis. 2018 Mar 15;:. PubMed PMID: 29468481.
13: Garcia ES, Azambuja P. Lignoids in insects: chemical probes for the study of ecdysis, excretion and Trypanosoma cruzi-triatomine interactions. Toxicon. 2004 Sep 15;44(4):431-40. Review. PubMed PMID: 15302525.
14: Yoon D, Imran KM, Kim YS. Distinctive effects of licarin A on lipolysis mediated by PKA and on formation of brown adipocytes from C3H10T1/2 mesenchymal stem cells. Toxicol Appl Pharmacol. 2018 Feb 1;340:9-20. doi: 10.1016/j.taap.2017.12.015. Epub 2017 Dec 27. PubMed PMID: 29288687.

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